molecular formula C13H16BNO4 B8176970 2-Oxo-2,3-dihydrobenzoxazole-7-boronic Acid Pinacol Ester

2-Oxo-2,3-dihydrobenzoxazole-7-boronic Acid Pinacol Ester

Cat. No.: B8176970
M. Wt: 261.08 g/mol
InChI Key: NUGCYLYYWOYMOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydrobenzoxazole-7-boronic Acid Pinacol Ester typically involves the reaction of 2-Oxo-2,3-dihydrobenzoxazole with pinacol boronic ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst . The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and more efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydrobenzoxazole-7-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boronic alcohols .

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydrobenzoxazole-7-boronic Acid Pinacol Ester involves its ability to form stable complexes with various biological molecules. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in biological assays and drug development . The compound can also participate in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile, transferring its organic group to a palladium catalyst .

Comparison with Similar Compounds

2-Oxo-2,3-dihydrobenzoxazole-7-boronic Acid Pinacol Ester is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share similar reactivity but differ in their specific applications and stability under various conditions.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9-10(8)17-11(16)15-9/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGCYLYYWOYMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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